3,4,5-Trifluorophenol
Overview
Description
3,4,5-Trifluorophenol: is a halo-substituted phenol with the molecular formula C6H3F3O . It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 3, 4, and 5 positions, and a hydroxyl group at the 1 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
3,4,5-Trifluorophenol is a perfluorinated aromatic compound It’s known to react with copper oxide to form copper trifluoromethylphenolate .
Mode of Action
The reaction mechanism for the process involving this compound and copper oxide is still unclear . It may involve proton transfer from the alcohol group of the this compound to the copper oxide .
Pharmacokinetics
The compound has a molecular weight of 14808 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound participates in the synthesis of difluorooxymethylene-bridged liquid crystals .
Biochemical Analysis
Biochemical Properties
3,4,5-Trifluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound is involved in the synthesis of 3,4,5-trifluorophenoxymethyl-substituted polystyrene . The interactions between this compound and biomolecules are primarily driven by its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of various metabolites . Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . The compound’s interactions with metabolic pathways are essential for understanding its overall impact on cellular function and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4,5-Trifluorophenol involves the high-pressure reaction of 1-halo-3,4,5-trifluorobenzene with ammonia water in the presence of a cuprous salt, copper salt, or copper oxide as a catalyst. The reaction is carried out at temperatures ranging from 100 to 200 degrees Celsius. This process yields 3,4,5-trifluorophenylamine, which is then subjected to diazotization and hydrolysis to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reaction technology. This method includes steps such as lithium-halogen exchange, boric acidification reaction, and oxidation reaction. The continuous flow process enhances safety, reduces by-products, and improves overall yield .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include hydroxy derivatives.
Scientific Research Applications
3,4,5-Trifluorophenol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Fluorophenol
- 2,4-Difluorophenol
- 2,3,5,6-Tetrafluorophenol
- Pentafluorophenol
Comparison: 3,4,5-Trifluorophenol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorophenols. For instance, the trifluoromethyl group in this compound enhances its reactivity and stability, making it more suitable for certain applications in organic synthesis and material science .
Properties
IUPAC Name |
3,4,5-trifluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWIJKGTUGZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380718 | |
Record name | 3,4,5-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99627-05-1 | |
Record name | 3,4,5-Trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99627-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trifluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 3,4,5-trifluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trifluorophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZDN5FRN89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable characteristic observed in the vibrational modes of the photoproducts after O-H bond fission in fluorinated phenols like 3,4,5-Trifluorophenol?
A: A consistent observation across all studied fluorinated phenols, including this compound, is the presence of an odd number of quanta (usually one) in an out-of-plane (a″) vibrational mode within the fluorophenoxyl photoproducts after O-H bond fission. [] This distinct vibrational excitation is considered a consequence of the parent molecule's out-of-plane motions that facilitate non-adiabatic coupling to the dissociative 1¹πσ* potential energy surface, leading to bond breakage.
Q2: Can you describe a method for synthesizing this compound and its efficiency?
A: One method for producing this compound involves a multi-step process starting with 1-halo-3,4,5-trifluorobenzene. [] The process includes a high-pressure reaction with ammonia water at temperatures between 100-200°C in the presence of a copper-based catalyst (cuprous salt, Cu salt, or copper oxide). This yields 3,4,5-trifluorophenylamine, which then undergoes diazotization followed by hydrolysis to produce the final product, this compound. This method boasts a high product yield ranging from 74-77%. []
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